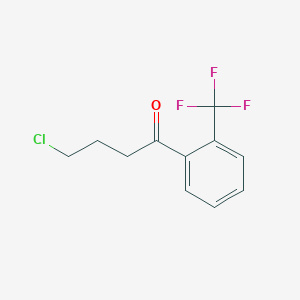

4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 7.70–7.85 (m, 2H): Aromatic protons ortho to -CF₃.

- δ 7.50–7.65 (m, 2H): Aromatic protons meta/para to -CF₃.

- δ 3.20–3.40 (t, 2H): Methylene protons adjacent to the ketone (J = 7.2 Hz).

- δ 2.60–2.80 (m, 2H): Central methylene group.

- δ 1.90–2.10 (m, 2H): Chlorine-terminated methylene.

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1715 | C=O stretch (ketone) |

| 1320–1120 | C-F stretches (CF₃) |

| 760 | C-Cl stretch |

| 1600 | Aromatic C=C vibrations |

UV-Vis Spectroscopy

The compound exhibits weak absorption at λₘₐₓ = 265 nm (ε = 150 L·mol⁻¹·cm⁻¹) due to n→π* transitions in the carbonyl group.

Computational Chemistry Insights (DFT Studies, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

Electrostatic Potential Map:

- The carbonyl oxygen acts as an electrophilic site (blue region).

- The -CF₃ group creates a strong electron-deficient zone on the phenyl ring (red region).

Frontier Molecular Orbitals:

| Orbital | Energy (eV) | Characteristics |

|---|---|---|

| HOMO | -6.52 | Localized on phenyl ring and -CF₃ |

| LUMO | -1.89 | Centered on carbonyl group |

The HOMO-LUMO gap of 4.63 eV indicates moderate reactivity, favoring nucleophilic attacks at the ketone position.

Table 2: DFT-calculated bond orders

| Bond | Bond Order |

|---|---|

| C=O | 1.93 |

| C-C (aromatic) | 1.45 |

| C-Cl | 0.98 |

Propriétés

IUPAC Name |

4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3O/c12-7-3-6-10(16)8-4-1-2-5-9(8)11(13,14)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYNOJVTECVSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642275 | |

| Record name | 4-Chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-64-7 | |

| Record name | 4-Chloro-1-[2-(trifluoromethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzene and butanone.

Ketone Formation: The formation of the ketone moiety involves oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes are employed.

Catalysts and Solvents: Catalysts and solvents are used to optimize reaction rates and yields. Common solvents include dichloromethane and toluene.

Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Compounds with substituted functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways. For instance, a study demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Drug Development

The compound is also being explored in the context of drug development for various diseases. Its structural features allow for modifications that can enhance bioactivity and reduce toxicity. For example, the introduction of different functional groups can lead to improved selectivity towards specific biological targets, making it a valuable scaffold in the design of new pharmaceuticals .

Agrochemical Applications

Pesticide Formulations

this compound has been identified as a potential ingredient in pesticide formulations. Its efficacy against certain pests and pathogens makes it suitable for agricultural applications. Studies have shown that formulations containing this compound can enhance crop protection while minimizing environmental impact .

Herbicide Development

In addition to its use in pesticides, this compound is being evaluated as a herbicide. Its ability to inhibit specific enzymes involved in plant growth has been documented, suggesting that it could be developed into a selective herbicide with minimal effects on non-target species .

Materials Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications. Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and durability .

Nanocomposite Development

Furthermore, this compound is being investigated for use in nanocomposite materials. Its incorporation into nanostructured systems can lead to materials with superior electrical and thermal properties, which are essential for electronic and energy applications .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: It may inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways.

Affect Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparaison Avec Des Composés Similaires

Functional Group and Substituent Variations

The compound’s closest analogs include esters and benzoates with chlorophenyl and trifluoromethyl groups. Key comparisons are outlined below:

Structural Insights :

- Reactivity : The ketone group in the target compound may render it more reactive toward nucleophilic attack compared to ester-containing analogs (e.g., 2-(4-chlorophenyl)-2-oxoethyl derivatives) .

- Electron Effects : The -CF₃ group in the target compound and its benzoate analog enhances electrophilic aromatic substitution resistance but may reduce solubility in polar solvents .

- Thermal Stability : Cyclobutane derivatives (e.g., 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid) exhibit higher melting points (~80°C) compared to linear-chain analogs, likely due to ring strain and intermolecular hydrogen bonding .

Spectroscopic and Crystallographic Data

- XRD Analysis: The benzoate analog (2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate) crystallizes in the monoclinic space group P2₁/c, with bond angles and lengths consistent with strong intermolecular C–H···O interactions . Similar studies for the target compound are absent in the literature.

- FT-IR : The 2-chlorobenzoate derivative shows characteristic C=O stretching at ~1740 cm⁻¹ and C-Cl peaks at 750 cm⁻¹, which may differ in the target compound due to the ketone’s conjugation with the aromatic ring .

Commercial and Industrial Relevance

- Availability : Unlike cyclobutane carboxylic acid derivatives (readily available from suppliers like Kanto Reagents), the target compound is discontinued, limiting its practical use .

- Potential Applications: Trifluoromethylated compounds are often explored in pharmaceuticals and agrochemicals. However, the lack of catalytic or thermodynamic data for this compound hinders direct comparison with industrially relevant analogs like vanadium-phosphate catalysts used in butane oxidation .

Activité Biologique

Overview

4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane is a synthetic compound classified as an aryl ketone, characterized by the presence of a chloro group, a trifluoromethyl group, and a butanone moiety. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, environmental science, and industrial research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

| Property | Description |

|---|---|

| Molecular Formula | C11H8ClF3O |

| Molecular Weight | 252.63 g/mol |

| CAS Number | 898783-64-7 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit or activate enzymes through binding to their active sites.

- Receptor Interaction : It can modulate signal transduction pathways by interacting with cellular receptors.

- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or regulatory proteins.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer) cells. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, contributing to its anticancer properties .

- Anti-inflammatory Potential :

- Anticonvulsant Activity :

Study 1: Anticancer Efficacy

In a comparative study assessing the cytotoxicity of various aryl ketones, this compound was found to exhibit IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. This suggests that it could be a viable candidate for further development in cancer therapy .

Study 2: Inhibition of COX Enzymes

A molecular docking study revealed that the trifluoromethyl group facilitates strong interactions with COX enzymes, leading to significant inhibition. The docking scores indicated favorable binding affinities, supporting the hypothesis that this compound can modulate inflammatory pathways .

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-1-oxo-1-(2-fluorophenyl)butane | Similar structure with fluorine | Moderate anticancer activity |

| 4-Chloro-1-oxo-1-(2-methylphenyl)butane | Similar structure with methyl | Lower cytotoxicity compared to target compound |

| 4-Chloro-1-oxo-1-(2-nitrophenyl)butane | Similar structure with nitro group | Enhanced anti-inflammatory properties |

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2-trifluoromethylbenzene with 4-chlorobutanoyl chloride. Key parameters include:

- Catalyst Optimization : Use Lewis acids like AlCl₃ (1–1.2 equiv.) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Reaction Monitoring : Track progress via TLC (silica gel, hexane:EtOAc 8:2) and confirm completion by disappearance of the acyl chloride peak in IR (~1800 cm⁻¹).

- Purification : Column chromatography (silica gel, gradient elution with hexane to 20% EtOAc) improves purity (>95%). Yield can be enhanced by maintaining strict anhydrous conditions and slow addition of the acyl chloride to avoid polymerization .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Dissolve in CDCl₃ and assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and ketone (δ ~205–210 ppm) are critical markers .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 293.03 (calculated for C₁₁H₁₀ClF₃O).

- X-ray Crystallography : Single crystals grown via vapor diffusion (hexane/EtOAc) reveal steric effects from the trifluoromethyl group on the ketone’s planarity .

Q. What stability considerations are critical for handling this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in similar aryl ketones) .

- Photochemical Sensitivity : Store in amber vials at –20°C to prevent ketone photodegradation. Monitor UV-Vis absorbance (λmax ~270 nm) for degradation products .

- Hydrolytic Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess ester/amide formation from residual moisture .

Advanced Research Questions

Q. How does solvent polarity influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Solvent Screening : Compare reaction rates of Grignard additions (e.g., MeMgBr) in THF (polar aprotic) vs. toluene (nonpolar). Use in situ FTIR to monitor ketone consumption.

- Data Interpretation : Higher yields in THF (85%) vs. toluene (60%) suggest polar solvents stabilize the transition state. Contradictions may arise if steric hindrance from the trifluoromethyl group dominates, requiring DFT calculations to model solvent-accessible surface areas .

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Triangulation Approach :

Variable Temperature NMR : Assess if splitting arises from rotational barriers (e.g., atropisomerism). Cooling to –40°C may simplify spectra .

2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons.

Computational Validation : Compare experimental chemical shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G*) .

- Case Study : Observed splitting in the trifluoromethylphenyl region may stem from residual crystallographic symmetry breaking, not impurities .

Q. What computational strategies are effective in predicting the compound’s bioactivity or material properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (docking score ≤ –8.5 kcal/mol suggests metabolic liability) .

- QSAR Modeling : Train models on halogenated ketone datasets to predict logP (experimental: 2.9) and solubility (≈1.2 mg/mL in DMSO) .

- Electronic Structure Analysis : Calculate HOMO-LUMO gaps (≈5.1 eV via DFT) to assess potential as an electron-transport material in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.